REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]([CH2:9][CH2:10]Cl)[C:5]([CH3:8])([CH3:7])[CH3:6].[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[CH2:12]([N:19]1[CH2:10][CH2:9][N:4]([C:5]([CH3:8])([CH3:7])[CH3:6])[CH2:3][CH2:2]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C(C)(C)C)CCCl
|
Name
|
|
Quantity
|
1095 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
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Details
|
the reaction mixture is heated to the boil for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is subsequently concentrated in a vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in dilute hydrochloric acid
|
Type
|
WASH
|
Details
|
The acid solution is washed with ether
|
Type
|
EXTRACTION
|
Details
|
The liberated base is extracted with ether
|
Type
|
DISTILLATION
|
Details
|
the ether residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |